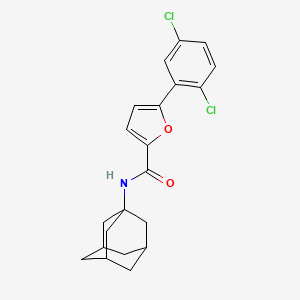![molecular formula C11H16IN3O2 B10944128 4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10944128.png)
4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヨード-1-メチル-N-[1-(テトラヒドロフラン-2-イル)エチル]-1H-ピラゾール-5-カルボキサミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ピラゾール環に結合したヨウ素原子、メチル基、およびテトラヒドロフラン部分を特徴としています。
2. 製法
合成経路と反応条件: 4-ヨード-1-メチル-N-[1-(テトラヒドロフラン-2-イル)エチル]-1H-ピラゾール-5-カルボキサミドの合成は、通常、次の手順を含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンとβ-ジケトンの反応によって、酸性または塩基性条件下で合成できます。
ヨウ素原子の導入: ヨウ素原子は、ヨウ素またはヨウ素を含む試薬(NIS(N-ヨードスクシンイミド)など)を用いたヨウ素化反応によって導入できます。
テトラヒドロフラン部分の結合: テトラヒドロフラン部分は、適切なテトラヒドロフラン誘導体を用いた求核置換反応によって導入できます。
カルボキサミド基の形成: カルボキサミド基は、適切なアミンと中間体を適切な条件下で反応させることで形成できます。
工業生産方法: この化合物の工業生産は、上記合成経路の最適化により、より高い収率と純度を達成する可能性があります。これには、高度な触媒系、連続フロー反応器、クロマトグラフィーや結晶化などの精製技術の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にメチル基またはピラゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は、ヨウ素原子またはカルボキサミド基に対して行うことができます。
置換: ヨウ素原子は、求核置換反応によって他の官能基と置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤を使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に用いることができます。
生成される主な生成物:
酸化: ピラゾール環またはメチル基の酸化誘導体。
還元: ヨウ素原子またはカルボキサミド基の還元型。
置換: ヨウ素原子を置換したさまざまな官能基を持つ置換誘導体。
4. 科学研究への応用
4-ヨード-1-メチル-N-[1-(テトラヒドロフラン-2-イル)エチル]-1H-ピラゾール-5-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: 特に抗炎症作用、抗がん作用、抗菌作用など、新規薬剤の開発におけるファーマコフォアとしてその可能性が調査されています。
材料科学: この化合物は、ポリマーやナノマテリアルを含む先進材料の合成における用途が検討されています。
生物学的研究: 酵素や受容体などの生物学的標的との相互作用を理解するために、研究で使用されています。
ケミカルバイオロジー: この化合物は、生物学的経路やメカニズムを調べるケミカルバイオロジー研究に用いられています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions can be performed on the iodine atom or the carboxamide group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring or the methyl group.
Reduction: Reduced forms of the iodine atom or the carboxamide group.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and mechanisms.
作用機序
4-ヨード-1-メチル-N-[1-(テトラヒドロフラン-2-イル)エチル]-1H-ピラゾール-5-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物は、活性部位またはアロステリック部位に結合することでこれらの標的の活性を調節し、その機能の変化につながる可能性があります。関与する正確な経路は、特定の用途や化合物が使用される生物学的コンテキストによって異なります。
類似化合物:
4-ヨード-1-メチル-1H-ピラゾール-5-カルボキサミド: テトラヒドロフラン部分を欠いています。
1-メチル-N-[1-(テトラヒドロフラン-2-イル)エチル]-1H-ピラゾール-5-カルボキサミド: ヨウ素原子が欠けています。
4-ヨード-1-メチル-1H-ピラゾール-3-カルボキサミド: カルボキサミド基の位置が異なります。
独自性: 4-ヨード-1-メチル-N-[1-(テトラヒドロフラン-2-イル)エチル]-1H-ピラゾール-5-カルボキサミドは、ヨウ素原子、テトラヒドロフラン部分、およびカルボキサミド基の特定の位置の組み合わせにより、独特です。この独特の構造は、さまざまな研究用途に役立つ独特の化学的および生物学的特性を与えています。
類似化合物との比較
4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the tetrahydrofuran moiety.
1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide: Lacks the iodine atom.
4-iodo-1-methyl-1H-pyrazole-3-carboxamide: Has a different position of the carboxamide group.
Uniqueness: 4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to the combination of the iodine atom, the tetrahydrofuran moiety, and the specific positioning of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H16IN3O2 |
|---|---|
分子量 |
349.17 g/mol |
IUPAC名 |
4-iodo-2-methyl-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16IN3O2/c1-7(9-4-3-5-17-9)14-11(16)10-8(12)6-13-15(10)2/h6-7,9H,3-5H2,1-2H3,(H,14,16) |
InChIキー |
FQBYRUSKGSGUOG-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=NN2C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10944045.png)
![6,8-Dichloro-2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10944046.png)
![1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10944055.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944059.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10944062.png)
![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10944064.png)

![11-(1,1,2,2,3,3,3-heptafluoropropyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944081.png)
![(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10944089.png)
![N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B10944096.png)
![1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B10944097.png)
![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10944105.png)
![7-(2,4-Dichlorophenyl)-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10944107.png)
![Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-](/img/structure/B10944117.png)
